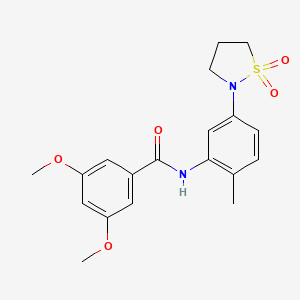

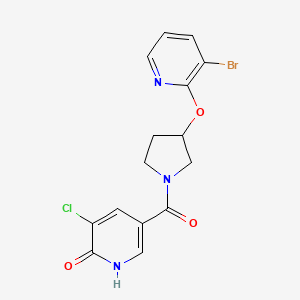

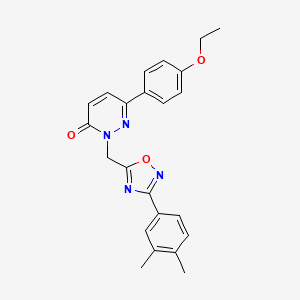

8-((2-hydroxyethyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-((2-hydroxyethyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Purine Derivatives in Medicine

Purine derivatives, including 8-((2-hydroxyethyl)thio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, have significant implications in medical research. These compounds are part of a larger group known for their biological activity, particularly in the treatment of acute leukemias. Thiopurine derivatives are recognized for their antiviral and antitumor capabilities, with examples like acyclovir and ganciclovir used clinically. Purine analogs interact with enzymes and nucleic acids, influencing their synthesis and function. This interaction is also fundamental in developing protein kinase inhibitors. Advances in purine chemistry, including the synthesis of libraries of polysubstituted purines, have led to the identification of specific inhibitors of proteins like the death-associated protein kinase-1. These compounds show potential in inducing apoptosis in tumor lymphocytes and reducing the viability of trypanosomes (Lorente-Macías et al., 2018).

Structural Analysis for Drug Development

The detailed molecular structure of purine derivatives, including this compound, is crucial for understanding their pharmacological potential. Studies like those by Karczmarzyk et al. (1995), involving crystallography and molecular geometry analysis, provide insights necessary for future structure-activity relationship studies. These analyses aid in improving the structural determination of other purine derivatives, which is essential for drug development (Karczmarzyk et al., 1995).

Chemical Reactions and Synthesis Methods

Understanding the chemical reactions and synthesis methods of purine derivatives is pivotal for expanding their applications in scientific research. Studies have explored various synthesis routes, providing a foundation for developing new compounds with potential pharmaceutical applications. For instance, the reaction of certain purine diones with trisamine in dimethylformamide (DMF) yields specific products, demonstrating the versatility and potential for creating novel compounds (Khaliullin & Shabalina, 2020).

Potential for Antimicrobial and Antifungal Activity

Research indicates that certain purine derivatives exhibit antimicrobial and antifungal activities. This opens up possibilities for these compounds to be used in treating infectious diseases. The structure of these compounds has been confirmed through techniques like NMR-spectrometry, and preliminary studies have shown their effectiveness against organisms like Staphylococcus aureus and Candida albicans. This suggests a promising avenue for the development of new antimicrobial and antifungal agents (Romanenko et al., 2016).

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it’s possible that oprea1_213148 could interact with its targets through hydrogen bonding or hydrophobic interactions .

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, which is a critical factor for its potential therapeutic use .

Eigenschaften

IUPAC Name |

8-(2-hydroxyethylsulfanyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-19-13-12(14(22)18-15(19)23)20(16(17-13)24-10-9-21)8-7-11-5-3-2-4-6-11/h2-6,21H,7-10H2,1H3,(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUFIFTZWACGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)

![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)

![8-chloro-2-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2750369.png)

![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2750381.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2750382.png)